![molecular formula C18H23N3O2 B2965442 N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide CAS No. 1444028-22-1](/img/structure/B2965442.png)
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the scientific literature.
Aplicaciones Científicas De Investigación
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been studied for its potential applications in a variety of scientific research areas. Some of the most promising applications include its use as a tool for studying the role of specific proteins in cellular processes, as well as its potential as a therapeutic agent for the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. This inhibition can lead to changes in cellular function that may be useful for studying various biological processes or for developing new therapies for certain diseases.
Biochemical and Physiological Effects:
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. These effects may be useful for studying various biological processes or for developing new therapies for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide in laboratory experiments is its high potency and specificity for certain proteins or enzymes. This allows researchers to study specific biological processes with a high degree of precision. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide. Some of the most promising areas of research include its use as a tool for studying specific cellular processes, its potential as a therapeutic agent for the treatment of certain diseases, and its use in the development of new drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide involves a multi-step process that has been described in detail in several scientific publications. The starting materials for the synthesis are commercially available and include oxalyl chloride, 3-hydroxytetrahydrofuran, and 1,2,3,4-tetrahydroisoquinoline. The final product is obtained through a series of reactions that involve the use of various reagents and solvents.
Propiedades
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(18(22)20-17(10-19)16-7-9-23-12-16)21-8-6-14-4-2-3-5-15(14)11-21/h2-5,13,16-17H,6-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXESZRAGCFGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCOC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


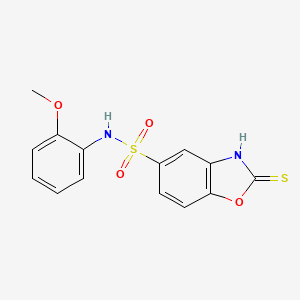
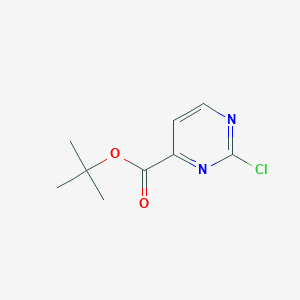


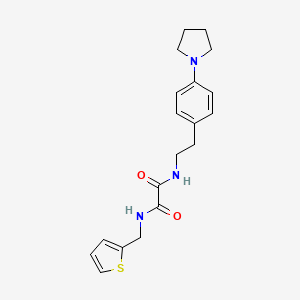

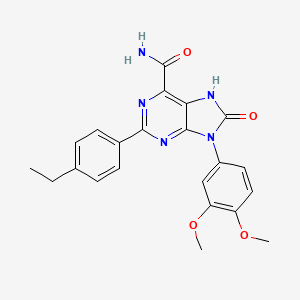
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)
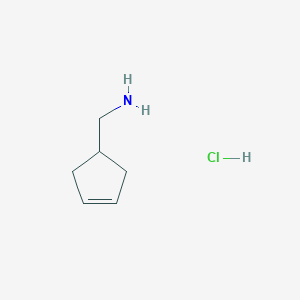
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

